Ethyl 2-iodooxazole-5-carboxylate
Description
Ethyl 2-iodooxazole-5-carboxylate is a halogenated oxazole derivative featuring an iodine substituent at the 2-position and an ethyl ester group at the 5-position of the oxazole ring. Oxazole derivatives are heterocyclic compounds with a five-membered aromatic ring containing one oxygen and one nitrogen atom. The iodine atom in this compound enhances its utility as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), which are pivotal in pharmaceutical and agrochemical research. The ethyl ester group facilitates further functionalization, such as hydrolysis to carboxylic acids or transesterification.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-iodo-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO3/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEBWNPUCYNPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of Ethyl 2-iodooxazole-5-carboxylate can be contextualized by comparing it to analogous compounds, particularly iodinated or ester-functionalized heterocycles. Key differences in substituents, heteroatoms, and applications are highlighted below:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Observations:
Heterocycle Core Differences :
- Oxazole vs. Thiazole : The replacement of oxygen (oxazole) with sulfur (thiazole) alters electronic properties, solubility, and reactivity. Thiazoles generally exhibit stronger π-π stacking interactions due to sulfur’s polarizability, whereas oxazoles are more electronegative .
Substituent Effects: Iodo vs. Amino Groups: The iodine atom in this compound enhances its electrophilicity, making it reactive in metal-catalyzed couplings. In contrast, the amino group in Ethyl 2-aminothiazole-5-carboxylate facilitates nucleophilic reactions or hydrogen bonding in drug design . Ester Position: Ethyl esters at the 4- or 5-position influence steric hindrance and regioselectivity in subsequent reactions.
Similarity Scores: Methyl 2-amino-5-iodothiazole-4-carboxylate (CAS 1235034-76-0) shows the highest similarity (0.98) to iodinated thiazoles, emphasizing the role of iodine and ester positioning in structural alignment .
Applications: Iodinated derivatives like this compound are prioritized in cross-coupling reactions for biaryl synthesis, whereas amino-substituted analogs (e.g., Ethyl 2-aminothiazole-5-carboxylate) are more common in bioactive molecule development .
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